molecular formula C9H6BrN3O2 B8445107 4-Bromo-1-(3-nitro-phenyl)-1H-imidazole

4-Bromo-1-(3-nitro-phenyl)-1H-imidazole

Cat. No. B8445107
M. Wt: 268.07 g/mol
InChI Key: RMUVCKIOVSAALO-UHFFFAOYSA-N
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Patent
US07858649B2

Procedure details

To a solution of 4-bromo-imidazole (32 g; 217.7 mmol) in DMF (300 mL) was carefully added NaH (60% dispension; 10.8 g; 270 mmol) such that the temperature did not exceed 30° C. The slurry was stirred for 20 min after which 3-nitro-fluorobenzene 35 mL; 329 mmol) was added. The reaction mixture was stirred for another 30 min, heated to 150° C. and left with stirring overnight. The reaction mixture was poured onto 750 mL of ice-water under stirring. The precipitate was isolated by filtration, washed with H2O, air-dried and trituated with a diethyl ether-petrol ether (bp=80-100° C.) mixture (100 mL+100 mL) to give after filtration and drying of the solid 70 g crude product.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.[H-].[Na+].[N+:9]([C:12]1[CH:13]=[C:14](F)[CH:15]=[CH:16][CH:17]=1)([O-:11])=[O:10]>CN(C=O)C>[Br:1][C:2]1[N:3]=[CH:4][N:5]([C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:9]([O-:11])=[O:10])[CH:17]=2)[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
BrC=1N=CNC1
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)F
Step Four
Name
ice water
Quantity
750 mL
Type
reactant
Smiles
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
ADDITION
Type
ADDITION
Details
329 mmol) was added
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to give
FILTRATION
Type
FILTRATION
Details
after filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the solid 70 g crude product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1N=CN(C1)C1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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